Biochemical Rescue of Actin Polymerization: Pfn1-IN-2 vs. Architecturally Analogous Inactives
Pfn1-IN-2 (C2) completely abrogated the inhibitory effect of Pfn1 on actin polymerization in a pyrene-based polymerization assay. This activity is highly specific; a panel of 22 additional compounds (C21–C42) sharing the same tricyclic scaffold but with minor modifications, including the movement of a key phenol group (C32) or its substitution with an ether (C24), were biologically inactive, showing no rescue of polymerization under identical conditions [1]. The essential role of the 3-hydroxyphenyl group mimicking actin's Tyr-169 is experimentally confirmed [1].
| Evidence Dimension | Recovery of actin polymerization from Pfn1 inhibition (pyrene-actin assay) |
|---|---|
| Target Compound Data | Complete abrogation of Pfn1's inhibitory effect at a 2.5-fold molar excess over Pfn1 |
| Comparator Or Baseline | C24, C32, and 20 other analogs (C21-C42): No detectable recovery of actin polymerization |
| Quantified Difference | Active vs. completely inactive (qualitative binary difference) |
| Conditions | In vitro, pyrene-labeled actin polymerization assay; recombinant GST-tagged Pfn1 |
Why This Matters
This proves that the exact stereoelectronic arrangement of Pfn1-IN-2 (C2) is non-negotiable for on-target activity, making it the only validated choice among dozens of nearly identical commercial scaffolds.
- [1] Gau, D., Lewis, T., McDermott, L., Koes, D., & Roy, P. (2018). Structure-based virtual screening identifies a small-molecule inhibitor of the profilin 1–actin interaction. Journal of Biological Chemistry, 293(7), 2606–2616. View Source
